Peripheral vs. Central 5-HT2 Antagonism
In a direct head-to-head comparative study, xylamidine tosylate was evaluated alongside five other 5-HT antagonists for peripheral vascular versus central neuroendocrine serotonergic responses. Xylamidine (0.1 and 0.3 mg/kg i.p.) antagonized the 5-HT2 receptor-mediated pressor response to intravenous serotonin in pithed rats, a purely peripheral effect. In contrast, even at doses 10-fold higher (1 and 3 mg/kg i.p.), xylamidine produced no antagonism of quipazine-induced serum corticosterone elevation, a centrally mediated 5-HT response. This functional selectivity profile was mirrored by BW501C67 but sharply contrasted with ketanserin, mianserin, metergoline, and LY 53857, all of which antagonized both peripheral and central responses with overlapping potency ranges [1].
| Evidence Dimension | In vivo functional antagonism: peripheral vascular pressor response vs. central neuroendocrine response |
|---|---|
| Target Compound Data | Xylamidine: Antagonized peripheral pressor response at 0.1–0.3 mg/kg i.p.; No central corticosterone antagonism at 1–3 mg/kg i.p. |
| Comparator Or Baseline | Ketanserin, mianserin, metergoline, LY 53857: Antagonized both peripheral and central responses (central ED50 = 0.03–0.9 mg/kg); BW501C67: Peripheral antagonism only (similar to xylamidine) |
| Quantified Difference | Xylamidine central/peripheral selectivity ratio: >10-fold dose separation with no detectable central effect; Comparators: <3-fold dose separation with measurable central antagonism at all peripherally active doses |
| Conditions | Pithed rat model (peripheral vascular); conscious rat serum corticosterone assay (central) |
Why This Matters
This functional evidence establishes xylamidine tosylate as a validated tool for isolating peripheral 5-HT2-mediated responses without the confounding central effects that occur with all BBB-crossing comparators at overlapping dose ranges.
- [1] Fuller RW, Kurz KD, Mason NR, Cohen ML. Antagonism of a peripheral vascular but not an apparently central serotonergic response by xylamidine and BW 501C67. Eur J Pharmacol. 1986;125(1):71-7. View Source
